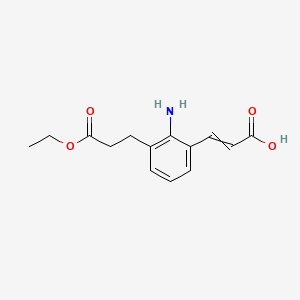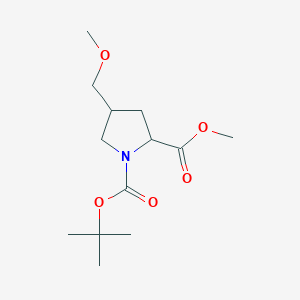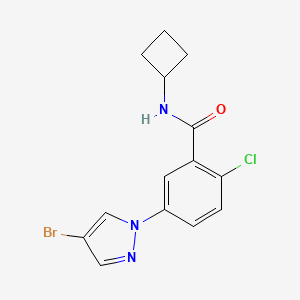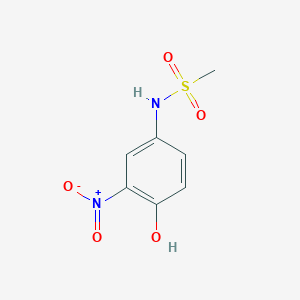
N-(4-Hydroxy-3-nitrophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, N-(4-hydroxy-3-nitrophenyl)-, is an organic compound with the molecular formula C7H8N2O5S It is characterized by the presence of a methanesulfonamide group attached to a 4-hydroxy-3-nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-hydroxy-3-nitrophenyl)-, typically involves the reaction of 4-hydroxy-3-nitroaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of Methanesulfonamide, N-(4-hydroxy-3-nitrophenyl)-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(4-hydroxy-3-nitrophenyl)-, undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of Methanesulfonamide, N-(4-hydroxy-3-nitrophenyl)-, such as amino derivatives, alkylated products, and acylated products .
Scientific Research Applications
Methanesulfonamide, N-(4-hydroxy-3-nitrophenyl)-, has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(4-hydroxy-3-nitrophenyl)-, involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Methanesulfonamide, N-(4-hydroxy-3-nitrophenyl)-, can be compared with other similar compounds, such as:
N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (nimesulide): Known for its anti-inflammatory and analgesic properties.
(4-nitrophenyl)sulfonyltryptophan: Investigated for its potential biological activities.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of Methanesulfonamide, N-(4-hydroxy-3-nitrophenyl)- .
Properties
CAS No. |
89131-37-3 |
|---|---|
Molecular Formula |
C7H8N2O5S |
Molecular Weight |
232.22 g/mol |
IUPAC Name |
N-(4-hydroxy-3-nitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H8N2O5S/c1-15(13,14)8-5-2-3-7(10)6(4-5)9(11)12/h2-4,8,10H,1H3 |
InChI Key |
DPORWUYRVLHXJT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dimethyl-4-[[4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl]methyl]morpholine](/img/structure/B14056576.png)

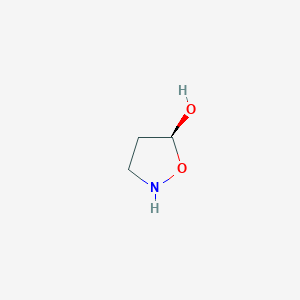

![8,8-Difluoro-2-azabicyclo[5.1.0]octane 2,2,2-trifluoroacetate](/img/structure/B14056592.png)

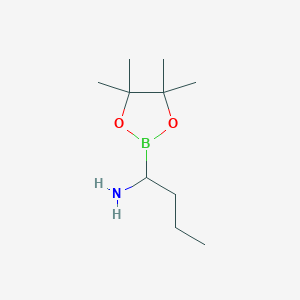
![(S)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl](/img/structure/B14056615.png)

